rac-Rotigotine-d3 Methyl Ether Amide

LC-MS/MS quantitation stable isotope-labeled internal standard isotopic cross-talk

rac-Rotigotine-d3 Methyl Ether Amide (CAS 1246814-64-1) is a triple-deuterated (d3), racemic isotopologue of the rotigotine methyl ether amide intermediate. Its systematic IUPAC name is N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide-3,3,3-d3, with a molecular formula of C₂₀H₂₂D₃NO₂S and a molecular weight of 346.50 g/mol.

Molecular Formula C20H25NO2S
Molecular Weight 346.503
CAS No. 1246814-64-1
Cat. No. B565686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-Rotigotine-d3 Methyl Ether Amide
CAS1246814-64-1
SynonymsN-(1,2,3,4-Tetrahydro-5-methoxy-2-naphthalenyl)-N-[2-(2-thienyl)ethyl]propanamide-d3; 
Molecular FormulaC20H25NO2S
Molecular Weight346.503
Structural Identifiers
SMILESCCC(=O)N(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC
InChIInChI=1S/C20H25NO2S/c1-3-20(22)21(12-11-17-7-5-13-24-17)16-9-10-18-15(14-16)6-4-8-19(18)23-2/h4-8,13,16H,3,9-12,14H2,1-2H3/i1D3
InChIKeyZFRSCAOJQBFSLV-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-Rotigotine-d3 Methyl Ether Amide (CAS 1246814-64-1): Deuterated Rotigotine Synthetic Intermediate and Reference Standard for Pharmaceutical Analysis


rac-Rotigotine-d3 Methyl Ether Amide (CAS 1246814-64-1) is a triple-deuterated (d3), racemic isotopologue of the rotigotine methyl ether amide intermediate. Its systematic IUPAC name is N-(5-methoxy-1,2,3,4-tetrahydronaphthalen-2-yl)-N-[2-(thiophen-2-yl)ethyl]propanamide-3,3,3-d3, with a molecular formula of C₂₀H₂₂D₃NO₂S and a molecular weight of 346.50 g/mol . The compound is structurally differentiated from rotigotine (the active pharmaceutical ingredient in Neupro®) by two key modifications: (i) the phenolic 5-OH group is protected as a methyl ether, and (ii) the N-propyl tertiary amine of rotigotine is replaced by an N-propanamide functionality [1]. The unlabeled analog (CAS 102120-97-8) serves as Compound III (the propanamide intermediate) in the classic synthetic route to racemic rotigotine hydrochloride described in U.S. Patent No. 4,564,628, wherein it is subsequently reduced with lithium aluminum hydride to the N-propyl amine (Compound IV) and then demethylated to yield the final drug substance [2]. The deuterated form is specifically catalogued as an intermediate in the production of isotopically labeled rotigotine and as a reference standard for analytical method development and validation .

Why rac-Rotigotine-d3 Methyl Ether Amide Cannot Be Substituted by Unlabeled Rotigotine Intermediates or Alternative Deuterated Standards


The selection of rac-Rotigotine-d3 Methyl Ether Amide (CAS 1246814-64-1) over its closest analogs is governed by three non-interchangeable structural features that critically affect its analytical suitability. First, the specific d3-labeling on the propanamide carbonyl-adjacent carbon (3,3,3-trideutero) produces a +3 Da mass shift relative to the unlabeled form (MW 343.5 → 346.5), which is distinct from the +7 Da shift of Rotigotine-d7 Hydrochloride (MW ~322.5 → ~329.5 free base) that labels the N-propyl chain . This differential mass shift determines which analyte/internal standard pair avoids isotopic cross-talk in a given LC-MS/MS method. Second, the methyl ether amide contains an amide carbonyl that is absent in both rotigotine and the methyl ether amine intermediate (Compound IV), conferring distinct chromatographic retention, UV absorption, and MS fragmentation properties that are essential when this compound is used to track the specific synthetic step from Compound II (amine) to Compound III (propanamide) . Third, the compound is supplied as a racemate (rac-), unlike pharmacopoeial impurity standards such as Rotigotine EP Impurity H (Methoxy rotigotine, CAS 1148154-91-9), which is the single (2S)-enantiomer — this racemic nature is critical when the analytical method must quantify both enantiomers of the intermediate rather than the enantiopure drug substance .

Quantitative Differential Evidence: rac-Rotigotine-d3 Methyl Ether Amide Versus Closest Comparator Compounds


Isotopic Mass Shift: +3 Da (d3-Propanamide) Versus +7 Da (d7-Propyl) Labeling Strategy Determines LC-MS/MS Internal Standard Compatibility

rac-Rotigotine-d3 Methyl Ether Amide incorporates three deuterium atoms at the 3,3,3-position of the propanamide moiety (propanamide-3,3,3-d3), producing a molecular ion [M+H]⁺ at m/z 347.5 (346.50 + 1.0078) versus m/z 344.5 for the unlabeled analog (MW 343.5) . This +3 Da shift is sufficient to avoid isotopic cross-talk with the natural abundance M+1 and M+2 isotopologues of the unlabeled analyte in quantitative LC-MS/MS workflows [1]. In contrast, Rotigotine-d7 Hydrochloride (CAS 2070009-57-1) places seven deuterium atoms on the N-propyl chain, yielding a +7 Da shift optimized for quantifying rotigotine itself rather than the methyl ether amide intermediate, and rac-Rotigotine-d3 Methyl Ether (CAS 1246820-80-3, MW 332.52) labels the N-propyl chain with d3 but lacks the amide carbonyl, producing different fragmentation patterns and retention characteristics . The selection of the +3 Da d3-propanamide labeling is structurally matched to the specific synthetic intermediate being monitored.

LC-MS/MS quantitation stable isotope-labeled internal standard isotopic cross-talk bioanalytical method validation

Functional Group Differentiation: Amide Carbonyl Enables UV Detection and Distinguishes the Propanamide Intermediate from the N-Propyl Amine in Synthetic Process Monitoring

The propanamide carbonyl group (C=O) in rac-Rotigotine-d3 Methyl Ether Amide confers a characteristic UV chromophore with absorbance in the 210–240 nm range, enabling HPLC-UV detection that is distinct from the N-propyl amine intermediate (Compound IV, the methyl ether of rotigotine) which lacks this carbonyl [1]. In the forced degradation study of rotigotine by Mendes et al. (2024), HPLC coupled with photodiode array (DAD) and charged aerosol detection (CAD) was used to characterize eight RTG-related substances, demonstrating that different functional group modifications produce distinguishable UV spectra essential for impurity identification [2]. The amide functional group also undergoes characteristic MS/MS fragmentation (neutral loss of the propanamide moiety) that is absent in the corresponding N-propyl amine, providing orthogonal confirmation of synthetic step completion when monitoring the conversion of Compound II (secondary amine) to Compound III (propanamide) in the patented rotigotine synthesis .

process analytical chemistry synthetic intermediate tracking HPLC-UV method development rotigotine impurity profiling

Racemic Nature: rac-Configuration Enables Simultaneous Enantiomeric Quantification in Chiral Purity Methods, in Contrast to Enantiopure EP Impurity H

rac-Rotigotine-d3 Methyl Ether Amide is supplied as a racemic mixture (rac-), containing both (R)- and (S)-enantiomers of the methyl ether amide intermediate . This contrasts directly with Rotigotine EP Impurity H (CAS 1148154-91-9), which is the enantiopure (2S)-5-Methoxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine (Methoxy rotigotine) . The racemic nature of the target compound is a deliberate design choice: as the unlabeled propanamide is formed at the stage prior to chiral resolution in the synthetic route (Compound III in the patent synthesis is racemic), the deuterated racemic standard is matched to the actual intermediate that must be monitored during manufacturing before the final enantiomeric enrichment step [1]. Using an enantiopure standard to quantify a racemic intermediate would produce systematic bias in chiral HPLC methods, whereas the racemic standard enables accurate peak area ratio determination for both enantiomers.

chiral purity analysis enantiomeric separation pharmacopoeial impurity standards rotigotine quality control

Physicochemical Property Differentiation: Distinct Molecular Weight, LogP, and Solubility Profile Versus Rotigotine and Its N-Propyl Methyl Ether

rac-Rotigotine-d3 Methyl Ether Amide (MW 346.50) exhibits an intermediate molecular weight between rac-Rotigotine-d3 Methyl Ether (MW 332.52, the N-propyl amine) and the unlabeled propanamide (MW 343.5) . The computed octanol-water partition coefficient (XLogP3-AA) for the unlabeled propanamide is 4.3, indicating higher lipophilicity than rotigotine itself (XLogP ~3.5 for the free phenol form), which has implications for reversed-phase chromatographic retention and sample preparation [1]. The compound is reported as an orange oil at room temperature with solubility in chloroform, dichloromethane, and ether, in contrast to rac-Rotigotine-d3 Methyl Ether which is reported as a brown oil, and Rotigotine-d7 HCl which is a white to off-white solid powder [2]. These physical form differences directly impact handling, weighing accuracy, and stock solution preparation protocols in the analytical laboratory.

pre-formulation characterization chromatographic method development reference standard handling solubility screening

Synthetic Provenance: Role as the Specifically Deuterated Propanamide Intermediate Enables Tracking of a Single Chemical Step in Multi-Step Rotigotine Synthesis

In the established synthetic route to racemic rotigotine hydrochloride (U.S. Patent 4,564,628), the propanamide (Compound III) is formed by reacting Compound II (1,2,3,4-tetrahydro-5-methoxy-N-[2-(thienyl)ethyl]-2-naphthaleneamine) with propionyl chloride in the presence of triethylamine [1]. rac-Rotigotine-d3 Methyl Ether Amide, prepared from deuterated propionyl chloride-3,3,3-d3, incorporates the isotopic label specifically at this acylation step . This contrasts with rac-Rotigotine-d3 Methyl Ether (CAS 1246820-80-3), which labels the N-propyl group of the subsequent intermediate (Compound IV) and is thus a marker for the LiAlH₄ reduction step rather than the acylation step . When optimizing reaction conditions (e.g., equivalents of propionyl chloride, reaction temperature, solvent selection) for the acylation of Compound II, the d3-labeled propanamide enables precise quantification of reaction yield and impurity profile by isotope dilution LC-MS without interference from unreacted starting material.

synthetic process development isotopic tracer studies reaction monitoring deuterated intermediate

Dopaminergic Pharmacology of the Methyl Ether Scaffold: N-0724 (Methyl Ether of N-0437) is Pharmacologically Distinct from Rotigotine, Requiring Metabolic Activation for In Vivo Activity

The methyl ether derivative of the potent D2-selective agonist N-0437 (rotigotine), designated N-0724 (5-methoxy-N-0437), has been pharmacologically characterized by Jansen et al. (1991) and shown to be inactive after direct intrastriatal administration in the rat brain microdialysis model, in contrast to the parent compound N-0437 which reduces striatal dopamine release [1]. In vitro, N-0724 shows weak affinity for both D1 and D2 receptors (displacement of [³H]-SCH-23390 and [³H]-spiperone from calf caudate membranes), whereas N-0437 (rotigotine) shows Ki values of 0.71 nM at D3 and 4–15 nM at D2 receptors . However, after systemic administration, N-0724 exhibits dopaminergic activity in the microdialysis and 6-OHDA-lesion contralateral turning models, and brain and plasma levels of N-0437 were detected following N-0724 administration, confirming that the methyl ether acts as a metabolic prodrug requiring in vivo O-demethylation to the active 5-OH form [2]. This pharmacological distinction means that the methyl ether amide (target compound) cannot be used as a direct substitute for rotigotine in receptor binding or functional assays.

dopamine receptor pharmacology prodrug metabolic activation structure-activity relationship aminotetralin derivatives

Optimal Procurement and Application Scenarios for rac-Rotigotine-d3 Methyl Ether Amide in Pharmaceutical R&D and Quality Control


Internal Standard for LC-MS/MS Quantification of the Rotigotine Propanamide Intermediate in Synthetic Process Development

When optimizing the acylation step (Compound II → Compound III) in the rotigotine synthetic route, rac-Rotigotine-d3 Methyl Ether Amide serves as the structurally matched stable isotope-labeled internal standard (SIL-IS) for quantifying reaction yield, monitoring intermediate stability, and profiling process-related impurities by isotope dilution LC-MS/MS. The +3 Da mass shift eliminates cross-talk with the unlabeled analyte while the matched amide structure ensures co-elution and identical ionization efficiency [1]. This is supported by the established synthetic route in U.S. Patent 4,564,628 where the propanamide intermediate is a critical quality attribute [2].

Reference Standard for HPLC Method Development and Validation Targeting the Propanamide Synthetic Intermediate

Analytical laboratories developing stability-indicating HPLC methods for rotigotine drug substance can employ rac-Rotigotine-d3 Methyl Ether Amide as a reference standard for system suitability testing, retention time marking, and peak purity assessment of the propanamide intermediate peak. The distinct UV chromophore of the amide carbonyl and the compound's characteristic retention on reversed-phase columns (as a function of its XLogP ~4.3 and racemic nature) enable its use in method robustness studies across different column chemistries and mobile phase compositions [1]. The forced degradation study by Mendes et al. (2024) demonstrates the regulatory expectation for comprehensive impurity profiling using HPLC-DAD-CAD-HRMS [2].

Chiral HPLC Method Validation Standard for Simultaneous Enantiomeric Analysis of Rotigotine Synthetic Intermediates

Because rac-Rotigotine-d3 Methyl Ether Amide is supplied as a racemic mixture, it can be used as a single reference standard for developing and validating chiral HPLC methods that must quantify both (R)- and (S)-enantiomers of the propanamide intermediate. This application is particularly relevant for process development laboratories that need to monitor the enantiomeric composition of intermediates prior to the final chiral resolution step [1]. The racemic standard enables determination of enantiomeric resolution (Rs), peak symmetry, and limit of quantification for both enantiomers in a single chromatographic run [2].

Metabolic Prodrug Pharmacokinetic Studies: Tracking the Methyl Ether-to-Rotigotine Conversion Pathway In Vivo

Based on the pharmacological finding that the 5-methoxy aminotetralin scaffold (N-0724) requires in vivo O-demethylation to the active 5-OH form (N-0437/rotigotine) [1], rac-Rotigotine-d3 Methyl Ether Amide can be deployed as a deuterated internal standard for LC-MS/MS assays that simultaneously quantify the methyl ether prodrug and its active metabolite (rotigotine) in plasma and brain tissue. This application leverages the distinct mass shifts and fragmentation patterns of the amide versus the parent drug to enable multiplexed pharmacokinetic profiling in preclinical species [2].

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